Cas no 52159-66-7 (ethyl-2-hydroxy-1-naphthalene carboxylate)

Ethyl-2-hydroxy-1-naphthalene carboxylate is a naphthalene-based ester compound with applications in organic synthesis and specialty chemical manufacturing. Its key structural features include a hydroxyl group and an ester moiety, which enhance its reactivity and versatility as an intermediate. This compound is particularly valued for its role in the synthesis of dyes, pharmaceuticals, and fluorescent materials due to its aromatic backbone and functional group compatibility. It exhibits moderate solubility in organic solvents, facilitating its use in various reaction conditions. The product is characterized by its stability under standard storage conditions, making it a reliable choice for research and industrial processes requiring precise naphthalene derivatives.
ethyl-2-hydroxy-1-naphthalene carboxylate structure
52159-66-7 structure
商品名:ethyl-2-hydroxy-1-naphthalene carboxylate
CAS番号:52159-66-7
MF:C13H12O3
メガワット:216.23300
CID:936479
PubChem ID:15105223

ethyl-2-hydroxy-1-naphthalene carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl-2-hydroxy-1-naphthalene carboxylate
    • ethyl 2-hydroxynaphthalene-1-carboxylate
    • Ethyl-2-hydroxy-1-naphtalene carboxylate
    • 1-Naphthalenecarboxylic acid,2-hydroxy-,ethyl ester
    • ETHYL 2-HYDROXY-1-NAPHTHALENE CARBOXYLATE
    • 52159-66-7
    • Ethyl 2-hydroxy-1-naphthoate
    • DB-319567
    • DTXSID30568269
    • インチ: InChI=1S/C13H12O3/c1-2-16-13(15)12-10-6-4-3-5-9(10)7-8-11(12)14/h3-8,14H,2H2,1H3
    • InChIKey: YVTYFBHVDAEWRC-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C=CC2=CC=CC=C21)O

計算された属性

  • せいみつぶんしりょう: 216.07900
  • どういたいしつりょう: 216.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

  • PSA: 46.53000
  • LogP: 2.72210

ethyl-2-hydroxy-1-naphthalene carboxylate セキュリティ情報

ethyl-2-hydroxy-1-naphthalene carboxylate 税関データ

  • 税関コード:2918290000
  • 税関データ:

    中国税関コード:

    2918290000

    概要:

    2918290000他のフェノール基を含むが他のオキシ基を含まないカルボン酸および酸無水物酸ハロゲン化アシル過酸化物および過酸素酸およびその誘導体。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    HS:2918290000他のフェノール機能を有するが他の酸素機能を有さないカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体の税金還付率:9.0%監督管理条件:AB(出荷貨物検査証明書、出荷貨物検査証明書)付加価値税:17.0%最恵国関税:6.5% General tariff:30.0%

ethyl-2-hydroxy-1-naphthalene carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A219003195-250mg
Ethyl 2-naphthol-1-carboxylate
52159-66-7 98%
250mg
$714.00 2023-09-01
Alichem
A219003195-500mg
Ethyl 2-naphthol-1-carboxylate
52159-66-7 98%
500mg
$980.00 2023-09-01
Alichem
A219003195-1g
Ethyl 2-naphthol-1-carboxylate
52159-66-7 98%
1g
$1735.55 2023-09-01

ethyl-2-hydroxy-1-naphthalene carboxylate 関連文献

ethyl-2-hydroxy-1-naphthalene carboxylateに関する追加情報

Ethyl-2-hydroxy-1-naphthalene carboxylate (CAS No. 52159-66-7): A Comprehensive Overview in Modern Chemical Research

Ethyl-2-hydroxy-1-naphthalene carboxylate, with the chemical identifier CAS No. 52159-66-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its naphthalene core substituted with a hydroxyl group and an ester functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structure of ethyl-2-hydroxy-1-naphthalene carboxylate encompasses a benzene-like aromatic system, which is a common motif in many biologically active molecules.

The naphthalene moiety in this compound contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the hydroxyl group at the 2-position and the carboxylate ester at the 1-position introduces polarity and functionality that can be exploited in various chemical reactions. These features have positioned ethyl-2-hydroxy-1-naphthalene carboxylate as a compound of interest in both academic research and industrial applications.

In recent years, advancements in medicinal chemistry have highlighted the importance of hydroxynaphthalene derivatives in the development of novel therapeutic agents. The hydroxyl group on the naphthalene ring can participate in hydrogen bonding interactions, which are crucial for molecule-receptor binding affinity. This property has been leveraged in the design of compounds targeting various biological pathways, including those involved in inflammation, cancer, and neurological disorders.

One of the most compelling aspects of ethyl-2-hydroxy-1-naphthalene carboxylate is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have utilized this compound to develop derivatives with enhanced biological activity. For instance, modifications at the carboxylate ester position can lead to the formation of amides or other functional groups that improve solubility and metabolic stability, key factors in drug formulation.

The CAS No. 52159-66-7 registry number ensures that researchers can reliably identify and source this compound for their studies. This standardized identification system is critical for maintaining consistency across different laboratories and publications. The compound's synthesis typically involves reactions such as esterification or hydroxymethylation of naphthalene derivatives, processes that are well-documented in organic chemistry literature.

Recent studies have also explored the spectroscopic and analytical properties of ethyl-2-hydroxy-1-naphthalene carboxylate, employing techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical methods provide insights into the compound's structure and purity, which are essential for ensuring its suitability for downstream applications.

In the context of drug discovery, ethyl-2-hydroxy-1-naphthalene carboxylate has been investigated for its potential as a scaffold for kinase inhibitors. Naphthalene derivatives are known to interact with various enzymes due to their aromaticity and functionalizable side chains. By incorporating a hydroxyl group and an ester moiety, researchers can fine-tune the electronic properties and steric hindrance to optimize binding affinity to target proteins.

The pharmaceutical industry has shown particular interest in hydroxynaphthalenes due to their reported anti-inflammatory and anticancer properties. For example, some derivatives of naphthalenecarboxylic esters have demonstrated efficacy in preclinical models by modulating signaling pathways associated with disease progression. While further research is needed to fully elucidate their mechanisms of action, compounds like ethyl-2-hydroxy-1-naphthalene carboxylate represent promising candidates for future drug development.

From a synthetic chemistry perspective, ethyl-2-hydroxy-1-naphthalene carboxylate serves as a versatile building block for more complex molecules. Its reactivity allows for further functionalization through methods such as palladium-catalyzed cross-coupling reactions or nucleophilic substitutions. These transformations enable chemists to create libraries of derivatives with tailored properties for biological evaluation.

The environmental impact of synthesizing and using ethyl-2-hydroxy-1-naphthalene carboxylate is also an area of growing interest. Green chemistry principles emphasize the development of sustainable synthetic routes that minimize waste and hazardous byproducts. Researchers are exploring catalytic methods and solvent systems that align with these principles, ensuring that the production of this compound is both efficient and environmentally responsible.

In conclusion, ethyl-2-hydroxy-1-naphthalene carboxylate (CAS No. 52159-66-7) is a multifaceted compound with significant potential in pharmaceutical research and chemical synthesis. Its unique structural features make it a valuable intermediate for developing novel therapeutic agents, while its well-characterized properties facilitate rigorous scientific investigation. As research continues to uncover new applications for this compound, it will undoubtedly remain a key player in advancing our understanding of organic chemistry and drug discovery.

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